Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate
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Overview
Description
Sodium hydrogen 3-methyl-5-[(4-sulfonatophenyl)azo]salicylate: is a heterocyclic organic compound with the molecular formula C14H12N2O6SNa and a molecular weight of 358.301710 g/mol . It is known for its vibrant color and is often used in various industrial applications, particularly in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen 3-methyl-5-[(4-sulfonatophenyl)azo]salicylate typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 3-methyl-5-hydroxybenzoic acid. The reaction is carried out under acidic conditions, and the product is subsequently neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Sodium hydrogen 3-methyl-5-[(4-sulfonatophenyl)azo]salicylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed:
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Amines and other reduced products.
Substitution: Substituted aromatic compounds with different functional groups.
Scientific Research Applications
Sodium hydrogen 3-methyl-5-[(4-sulfonatophenyl)azo]salicylate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in textile dyeing, printing, and as a colorant in various products.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in dyeing processes, the compound binds to fibers through ionic and covalent interactions, imparting color to the material .
Comparison with Similar Compounds
- Sodium 4-[(2E)-2-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzenesulfonate
- Disodium 4-amino-5-hydroxy-3,6-bis[(4-hydroxyphenyl)azo]naphthalene-2,7-disulfonate
- Sodium p-[[5-[(3-acetamidophenyl)azo]-2,4-dihydroxyphenyl]azo]benzenesulfonate
Uniqueness: Sodium hydrogen 3-methyl-5-[(4-sulfonatophenyl)azo]salicylate is unique due to its specific structural features, such as the presence of both sulfonate and carboxylate groups, which enhance its solubility and reactivity in various chemical processes .
Properties
CAS No. |
94386-28-4 |
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Molecular Formula |
C14H11N2NaO6S |
Molecular Weight |
358.30 g/mol |
IUPAC Name |
sodium;4-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C14H12N2O6S.Na/c1-8-6-10(7-12(13(8)17)14(18)19)16-15-9-2-4-11(5-3-9)23(20,21)22;/h2-7,17H,1H3,(H,18,19)(H,20,21,22);/q;+1/p-1 |
InChI Key |
NLMDKRTVJRKEPE-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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